molecular formula C17H27N3O2 B5412095 8-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-1-oxa-8-azaspiro[4.5]decane

8-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-1-oxa-8-azaspiro[4.5]decane

Cat. No.: B5412095
M. Wt: 305.4 g/mol
InChI Key: MVGPACGMHFGEOJ-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound seems to be quite complex, with a pyrazole ring and a spirocyclic structure. Spirocyclic compounds are those that have two rings that share only one atom .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on its exact structure and the conditions under which it is reacted. Pyrazoles can undergo a variety of reactions, including substitutions and additions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties of pyrazoles include stability, aromaticity, and the ability to form hydrogen bonds .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many pyrazole derivatives have biological activity and are used in medicinal chemistry .

Safety and Hazards

As with any chemical compound, the safety and hazards would depend on the exact structure and properties of the compound. It’s always important to handle chemical compounds with appropriate safety measures .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, as many pyrazoles have shown promise in medicinal chemistry .

Properties

IUPAC Name

2-(4-ethyl-3,5-dimethylpyrazol-1-yl)-1-(1-oxa-8-azaspiro[4.5]decan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-4-15-13(2)18-20(14(15)3)12-16(21)19-9-7-17(8-10-19)6-5-11-22-17/h4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGPACGMHFGEOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(N=C1C)CC(=O)N2CCC3(CCCO3)CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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